![molecular formula C24H25NO7 B282510 4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B282510.png)
4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DMHPB, is a pyrrolidine derivative that has been synthesized through various methods.
Mécanisme D'action
4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid acts as a partial agonist of the dopamine D2 receptor and a full agonist of the serotonin 5-HT2A receptor. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased activity in the mesolimbic and mesocortical pathways. This can result in changes in mood, motivation, and cognition.
Biochemical and Physiological Effects:
4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood, motivation, and cognition. It has also been shown to increase the activity of the mesolimbic and mesocortical pathways, which are involved in the regulation of emotion, motivation, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid in lab experiments is its high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes it a potential tool for studying the role of these receptors in various physiological and pathological conditions. However, one limitation of using 4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid is its potential for off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid. One area of interest is the role of 4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid in the regulation of mood, motivation, and cognition. Another area of interest is the potential therapeutic applications of 4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research on the safety and tolerability of 4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid in humans, particularly in the context of its potential therapeutic applications.
Méthodes De Synthèse
4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid can be synthesized through various methods, including the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine, followed by the reaction of the resulting compound with 4,5-dioxopyrrolidine-1-butyric acid. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine, followed by the reaction of the resulting compound with 4,5-dioxopyrrolidine-1-ylacetic acid. Both methods have been successfully used to synthesize 4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid.
Applications De Recherche Scientifique
4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and motivation. 4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid has also been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. These properties make 4-{(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid a potential tool for studying the role of these receptors in various physiological and pathological conditions.
Propriétés
Formule moléculaire |
C24H25NO7 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
4-[(3E)-2-(2,5-dimethoxyphenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C24H25NO7/c1-14-6-8-15(9-7-14)22(28)20-21(17-13-16(31-2)10-11-18(17)32-3)25(24(30)23(20)29)12-4-5-19(26)27/h6-11,13,21,28H,4-5,12H2,1-3H3,(H,26,27)/b22-20+ |
Clé InChI |
VTAOSNQCSSLAIV-LSDHQDQOSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCC(=O)O)C3=C(C=CC(=C3)OC)OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=C(C=CC(=C3)OC)OC)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCC(=O)O)C3=C(C=CC(=C3)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




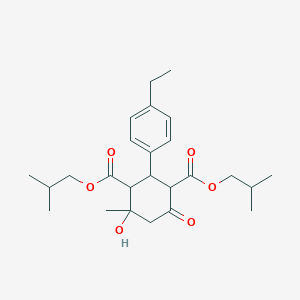
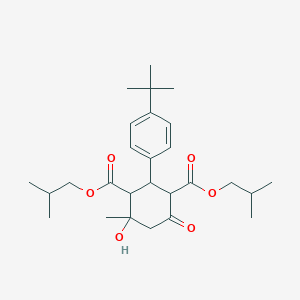
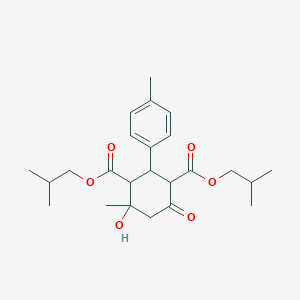

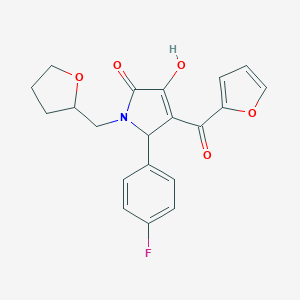
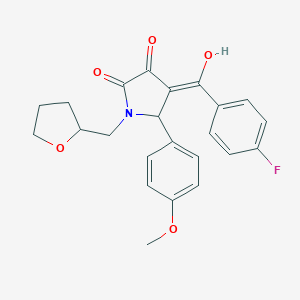
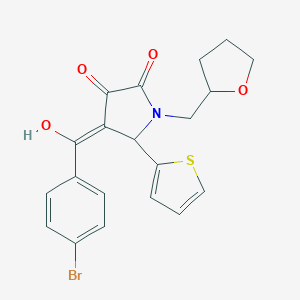
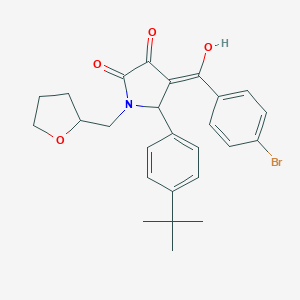
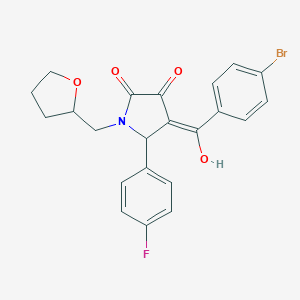
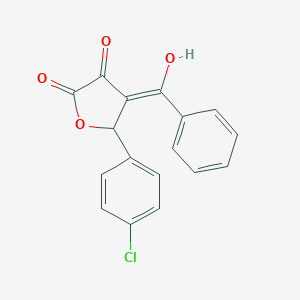

![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282454.png)
![3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282460.png)